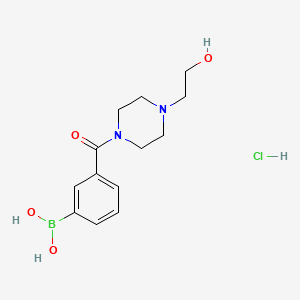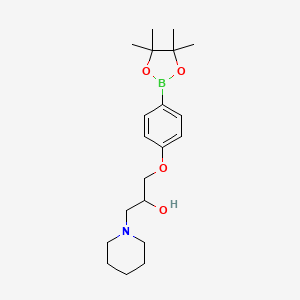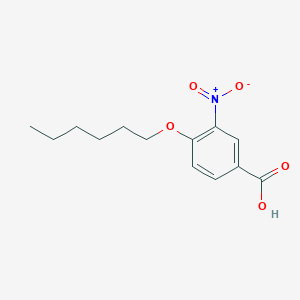
4-(Hexyloxy)-3-nitrobenzoic acid
Overview
Description
4-(Hexyloxy)-3-nitrobenzoic acid is an organic compound with the molecular formula C13H17NO5 It is a derivative of benzoic acid, where the benzene ring is substituted with a hexyloxy group at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)-3-nitrobenzoic acid typically involves the nitration of 4-(Hexyloxy)benzoic acid. The process can be summarized as follows:
Nitration Reaction: 4-(Hexyloxy)benzoic acid is treated with a nitrating mixture, usually composed of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3). The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the benzene ring.
Purification: The reaction mixture is then neutralized and the product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hexyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction reactions.
Nucleophiles: Various nucleophiles such as halides, amines, and thiols for substitution reactions.
Acid Catalysts: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) for esterification reactions.
Major Products Formed
Reduction: 4-(Hexyloxy)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Esterification: Hexyloxybenzoate esters.
Scientific Research Applications
4-(Hexyloxy)-3-nitrobenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)-3-nitrobenzoic acid depends on its specific application. For instance:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to antimicrobial or anti-inflammatory effects.
Chemical Reactivity: The hexyloxy and nitro groups influence the compound’s reactivity, making it suitable for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-(Hexyloxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the hexyloxy group, resulting in different physical and chemical properties.
4-(Hexyloxy)-3-aminobenzoic acid:
Uniqueness
4-(Hexyloxy)-3-nitrobenzoic acid is unique due to the presence of both the hexyloxy and nitro groups, which confer distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-hexoxy-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-2-3-4-5-8-19-12-7-6-10(13(15)16)9-11(12)14(17)18/h6-7,9H,2-5,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANDWLRWCXTDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651886 | |
| Record name | 4-(Hexyloxy)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281195-35-5 | |
| Record name | 4-(Hexyloxy)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of fullerenes C60 affect the dielectric properties of the smectic A liquid crystal doped with 4-(Hexyloxy)-3-nitrobenzoic acid?
A1: The research paper [] demonstrates that adding fullerenes C60 to the smectic A liquid crystal 4-hexyloxyphenyl ether 4′-hexyloxy 3′-nitrobenzoic acid causes distinct changes in its dielectric properties. Specifically, the transverse component of the real part of dielectric permittivity increases, while the longitudinal component decreases. This suggests that the fullerenes disrupt the alignment and dipole interactions of the liquid crystal molecules. Additionally, the frequency at which maximum dielectric absorption occurs shifts to a higher frequency, further supporting the influence of fullerenes on molecular interactions within the liquid crystal matrix.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


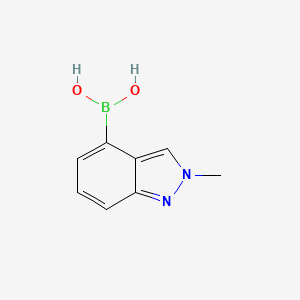
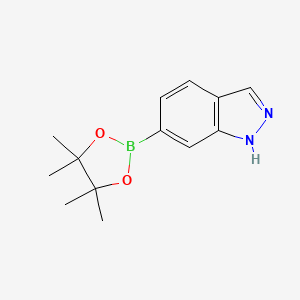
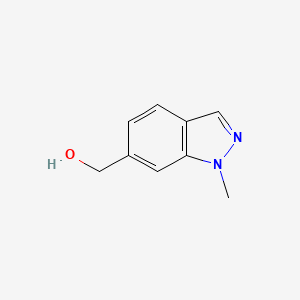
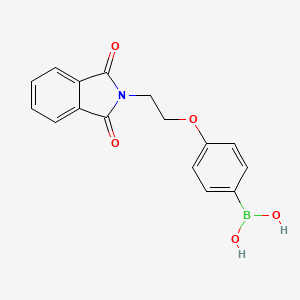
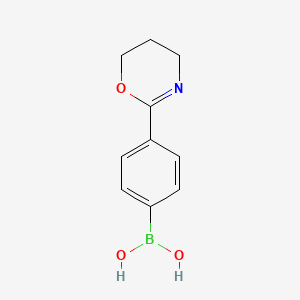
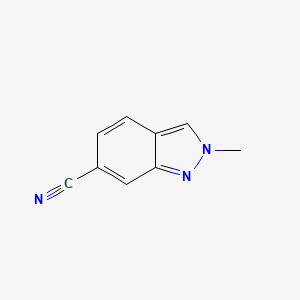
![[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide](/img/structure/B1387048.png)
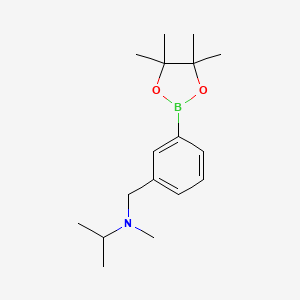
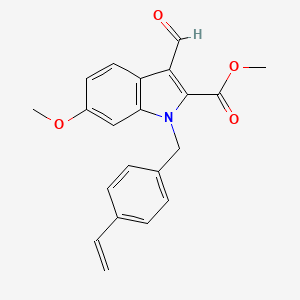
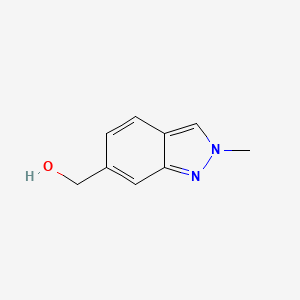
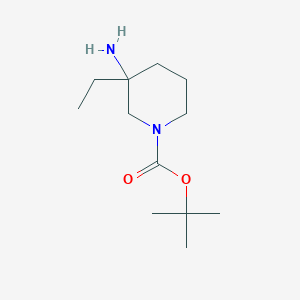
![3-[N-(2-Hydroxyethyl)sulphamoyl]benzeneboronic acid](/img/structure/B1387053.png)
